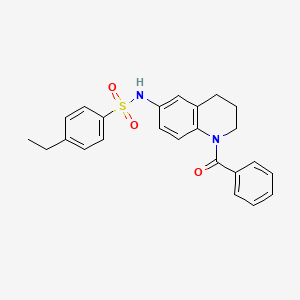

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core and a 4-ethylbenzenesulfonamide moiety. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise determination of bond lengths, angles, and hydrogen-bonding networks .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-2-18-10-13-22(14-11-18)30(28,29)25-21-12-15-23-20(17-21)9-6-16-26(23)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOWGEWWKWRLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Benzoylation: The tetrahydroquinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroxylated tetrahydroquinoline derivatives.

Substitution: Alkylated sulfonamide derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

- 4-Ethyl vs.

- 4-Ethyl vs. 4-Methyl : The methyl group () offers less steric hindrance than ethyl, possibly favoring tighter crystal packing and higher melting points .

Spectroscopic and Physicochemical Properties

While specific NMR data for the target compound are unavailable, related sulfonamides () exhibit characteristic ¹H/¹³C signals for sulfonamide protons (δ ~10–12 ppm) and aromatic carbons (δ ~120–140 ppm). Substituent effects influence these shifts:

Table 2: Expected Property Trends Based on Substituents

| Substituent | Polarity | Solubility (H₂O) | Melting Point |

|---|---|---|---|

| 4-ethyl | Moderate | Low | Moderate |

| 4-ethoxy | High | Moderate | Low-Moderate |

| 4-methyl | Low-Moderate | Very Low | High |

Hydrogen Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, critical for crystal packing, differ significantly among analogues:

- Target Compound: The tetrahydroquinoline N-H and sulfonamide S=O groups likely form intermolecular hydrogen bonds (e.g., N–H···O=S motifs), creating chains or sheets. This contrasts with cyclohexenyl-containing analogues (), where rigid cyclohexenyl groups may restrict hydrogen-bond geometry .

- Graph Set Analysis : Etter’s methodology () categorizes these interactions into motifs like C(4) chains (linear H-bonding) or R₂²(8) rings (cyclic dimers). The benzoyl group in the target compound may promote R₂²(8) motifs, enhancing crystal stability compared to simpler sulfonamides .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 408.51 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

| Property | Value |

|---|---|

| Molecular Weight | 408.51 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 55.7 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Ring : This can be achieved through the Pictet-Spengler reaction.

- Benzoylation : The introduction of the benzoyl group via Friedel-Crafts acylation.

- Sulfonamide Formation : The final step involves treating the aromatic compound with sulfonyl chloride in the presence of a base.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity.

- Receptor Interaction : The hydrophobic regions of the molecule enhance binding affinity to various receptors.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds with similar structures have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Several studies have explored the anticancer potential of this class of compounds:

- Mechanistic Studies : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides against resistant strains of bacteria. The results demonstrated that derivatives of tetrahydroquinoline showed MIC values in the low micromolar range against MRSA .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was found to inhibit proliferation and induce cell cycle arrest in human cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.